molecular formula C10H14N2O3 B1242897 2,6-Dihydroxypseudooxynicotine

2,6-Dihydroxypseudooxynicotine

Cat. No.: B1242897
M. Wt: 210.23 g/mol
InChI Key: JJJLAXLRPLCXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dihydroxypseudooxynicotine is a dihydroxypyridine that is pseudooxynicotine in which the hydrogens at positions 2 and 6 on the pyridine ring are substituted by hydroxy groups. It is a dihydroxypyridine, a secondary amino compound and an aromatic ketone. It derives from a pseudooxynicotine. It is a conjugate base of a 2,6-dihydroxypseudooxynicotinium(1+).

Scientific Research Applications

Enzymatic Catabolism in Bacterial Degradation

2,6-Dihydroxypseudooxynicotine is involved in bacterial nicotine degradation. For instance, Arthrobacter nicotinovorans uses an enzyme to catalyze the cleavage of this compound into other compounds as part of nicotine catabolism. This enzyme, possibly the first C—C bond hydrolase involved in the biodegradation of a heterocyclic compound, plays a critical role in this process (Sachelaru et al., 2005).

Role in Bioremediation

Bioremediation involves using microorganisms to degrade environmental pollutants. Agrobacterium tumefaciens S33, for example, degrades nicotine through a hybrid of the pyridine and pyrrolidine pathways. In this process, 6-hydroxypseudooxynicotine dehydrogenase is a key enzyme that catalyzes the oxidation of 6-hydroxypseudooxynicotine to 6-hydroxy-3-succinoyl-semialdehyde-pyridine. This pathway helps in understanding the catabolism of N-heterocyclic aromatic compounds in microorganisms (Wang et al., 2019).

Potential in Chemical Synthesis

The compound plays a role in the synthesis of various chemicals. For example, 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5, a key enzyme in certain pathways, uses 2,6-dihydroxypyridine, a precursor of this compound, for the chemical synthesis of substances like 5-aminolevulinic acid, used in plant growth hormones, herbicides, and cancer therapy (Nakano et al., 1999).

Other Chemical Reactions

2,6-Dihydroxypyridine, a closely related compound, has been found efficient in the deoxygenation of sulfoxides under mild conditions, compatible with various functional groups (Miller et al., 2000).

Understanding Nicotine Metabolism

Research on this compound contributes to a broader understanding of nicotine metabolism. The transformation of compounds like nornicotine into 6-hydroxy-nornicotine and subsequent products helps elucidate the molecular mechanisms of nicotine and its derivatives' degradation (Qiu et al., 2016).

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

6-hydroxy-5-[4-(methylamino)butanoyl]-1H-pyridin-2-one

InChI

InChI=1S/C10H14N2O3/c1-11-6-2-3-8(13)7-4-5-9(14)12-10(7)15/h4-5,11H,2-3,6H2,1H3,(H2,12,14,15)

InChI Key

JJJLAXLRPLCXNT-UHFFFAOYSA-N

SMILES

CNCCCC(=O)C1=C(NC(=O)C=C1)O

Canonical SMILES

CNCCCC(=O)C1=C(NC(=O)C=C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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